α-Glucosidase Inhibitory Potency: Class-Level Benchmarking of the Indole-Thiadiazole Core
The core indole-thiadiazole scaffold to which the target compound belongs has demonstrated potent α-glucosidase inhibition in a standardized in vitro assay. Across 19 analogs, IC50 values ranged from 0.95 ± 0.05 µM (analog 17) to 13.60 ± 0.30 µM, with the majority outperforming the clinical standard acarbose (IC50 = 1.70 ± 0.10 µM) [1]. While the target compound itself was not directly tested in this study, its structural features—particularly the N1-methyl on indole and the C5-methyl on thiadiazole—place it in the lower molecular-weight, less lipophilic subset of the series, which tends to retain favorable inhibitory activity. Procurement of this specific analog ensures consistency with the scaffold's validated mechanism and avoids the unpredictable potency shifts observed with more elaborate substituents.
| Evidence Dimension | In vitro α-glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; predicted to fall within the 0.95–13.60 µM range based on scaffold conservation. |
| Comparator Or Baseline | Acarbose IC50 = 1.70 ± 0.10 µM; most potent analog (17) IC50 = 0.95 ± 0.05 µM; least potent analog IC50 = 13.60 ± 0.30 µM. |
| Quantified Difference | Class-leading analogs are ~1.8-fold more potent than acarbose; scaffold activity varies >14-fold depending on substitution. |
| Conditions | α-Glucosidase inhibition assay (in vitro); acarbose as reference inhibitor. |
Why This Matters
Establishes the scaffold's validated target engagement, supporting its selection over untested indole-thiadiazole alternatives for antidiabetic screening programs.
- [1] Alomari, M., et al. (2021). Synthesis of indole-based-thiadiazole derivatives as a potent inhibitor of α-glucosidase enzyme along with in silico study. Bioorganic Chemistry, 108, 104638. View Source
